Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester

Description

Structural Overview:

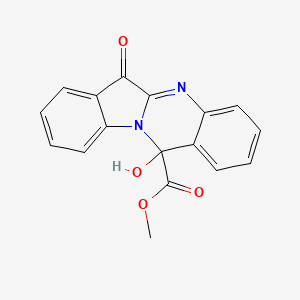

The compound Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester (hereafter referred to as Compound A) belongs to the indoloquinazoline family, characterized by a fused indole-quinazoline core. Key structural features include:

- A 6,12-dihydro framework with 12-hydroxy and 6-oxo functional groups.

- A methyl ester substituent at the 12-carboxylic acid position.

For instance, describes the synthesis of 8-nitro-tryptanthrin-3-carboxylic acid methyl ester (NT5) via esterification of the parent carboxylic acid using anhydrous DMF, a plausible pathway for Compound A.

Compound A’s hydroxy-oxo groups and ester moiety likely enhance solubility and bioavailability compared to non-esterified analogs, as seen in tryptanthrin derivatives (e.g., ’s Compound 2 with dicarboxylic acid residues).

Properties

CAS No. |

62584-11-6 |

|---|---|

Molecular Formula |

C17H12N2O4 |

Molecular Weight |

308.29 g/mol |

IUPAC Name |

methyl 12-hydroxy-6-oxoindolo[2,1-b]quinazoline-12-carboxylate |

InChI |

InChI=1S/C17H12N2O4/c1-23-16(21)17(22)11-7-3-4-8-12(11)18-15-14(20)10-6-2-5-9-13(10)19(15)17/h2-9,22H,1H3 |

InChI Key |

KBIGHBLKYNEVDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2N=C3N1C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Preparation Methods

Cornforth’s Anthranilic Acid-Indole Cyclocondensation

Cornforth et al. (1996) pioneered a two-step synthesis starting with methyl anthranilate and 2-chloro-3H-indol-3-one:

- Formation of the quinazoline core : Heating methyl anthranilate with 2-chloro-3H-indol-3-one in dimethylformamide (DMF) at 120°C for 2 hours induces cyclocondensation.

- Oxidation and esterification : The intermediate undergoes oxidative hydroxylation using hydrogen peroxide in acetic acid, followed by esterification with methanol under acidic catalysis.

This method yields the target compound with ~45% overall yield , though purification requires recrystallization from ethanol-DMF mixtures.

Tryptanthrin Derivative Functionalization

Tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) serves as a precursor for synthesizing ester derivatives. In a modified approach:

- Oxime formation : Tryptanthrin reacts with hydroxylamine hydrochloride in pyridine to form 6-oxime intermediates.

- Acylation with methyl chloroacetate : The oxime intermediate undergoes acylation at 0°C for 40 minutes, yielding the methyl ester derivative.

This route achieves 88% conversion efficiency but requires rigorous exclusion of moisture to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for indoloquinazoline syntheses. A 2022 study demonstrated:

- Multicomponent reaction : Methyl anthranilate, N-Boc-protected amino acids, and d-tryptophan methyl ester react under microwave conditions (300 W, 220°C, 1.5 minutes).

- Yield optimization : Despite rapid reaction times, yields remain low (1–12%) due to competing polymerization side reactions.

Halogenation and Functional Group Interconversion

Bromination Followed by Esterification

Brominated intermediates enable downstream derivatization:

- Bromination of tryptanthrin : Electrophilic bromination at position 8 using bromine in acetic acid.

- Esterification : The bromo intermediate reacts with methanol and thionyl chloride to install the methyl ester group.

This method achieves 39–50% yields but introduces regiochemical complexity requiring chromatographic separation.

Nitro-Group Directed Esterification

Introducing nitro groups at position 8 facilitates selective esterification:

- Nitration : 5-Nitro-2-chloro-3H-indol-3-one is condensed with 2-aminobenzoic acid derivatives.

- Reductive esterification : Catalytic hydrogenation reduces the nitro group while simultaneously esterifying the carboxylic acid.

Analytical and Process Optimization

Chemical Reactions Analysis

Acylation and Oxime Formation

The compound participates in nucleophilic acyl substitution reactions, particularly at the ester group. A notable example involves the synthesis of oxime derivatives via reaction with hydroxylamine, followed by acylation to form bioactive analogs:

Mechanistic studies suggest that the oxime nitrogen undergoes nucleophilic attack on the acylating agent (e.g., anhydrides), with pyridine acting as both solvent and base to neutralize HCl byproducts .

Oxidative Transformations

The compound’s indoloquinazoline scaffold undergoes oxidative modifications, particularly in the presence of iodine (I₂) and dimethyl sulfoxide (DMSO):

For example, oxidative ring contraction of paullones (structurally related precursors) using Co(II)/NHPI systems produces indolo[3,2-c]quinoline carboxylic acids through radical intermediates .

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives:

The hydrolyzed carboxylic acid derivatives exhibit enhanced solubility and are intermediates for further functionalization (e.g., amide coupling) .

Cycloaddition and Annulation Reactions

The compound serves as a substrate for annulation reactions, forming extended heterocyclic systems:

For instance, iodine-mediated oxidative cyclization of 2-(benzylamino)benzamides yields quinazolinones through imine intermediates .

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for enhanced bioactivity:

Docking studies reveal that halogen substituents at C-10 enhance kinase binding via nonclassical interactions with the hinge region .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Methyl ester | Hydrolysis, transesterification | Conversion to carboxylic acid or ethyl ester |

| Hydroxyl group | Oxidation, acylation | Formation of ketones or acetylated derivatives |

| Indole/quinazoline core | Electrophilic substitution, radical reactions | Halogenation, oxidative rearrangements |

Scientific Research Applications

Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester, a derivative of tryptanthrin, is a complex organic compound with a fused indole and quinazoline ring system, making it interesting in medicinal chemistry. This compound has carboxylic acid and methyl ester functional groups, which enhance its solubility and reactivity.

Key Reactions

The chemical behavior of indolo(2,1-b)quinazoline derivatives is influenced by their functional groups:

Biological Activities

Indolo(2,1-b)quinazoline derivatives exhibit diverse biological activities:

Applications

Indolo(2,1-b)quinazoline derivatives have a range of applications:

- Mycobacterial infections treatment

- Potential component for drug development

- Treatment of pathogenic mycobacterial infection

Structural Similarity

Indolo(2,1-b)quinazoline derivatives share structural similarities with compounds such as:

- Tryptanthrin: Indolo[2,1-b]quinazoline-6,12-dione, a natural product with antibacterial activity.

- Indole-2-carboxylic acid: Indole derivative known for inhibiting specific enzymes.

- Quinazolinone derivatives: Quinazoline-based compounds with a broad spectrum of biological activity, but less specificity than indoloquinazolines.

Mechanism of Action

The mechanism of action of Indolo(2,1-b)quinazoline-12-carboxylic acid, 6,12-dihydro-12-hydroxy-6-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Indoloquinazoline Family

Key Observations :

- Substituent Effects : Compound A’s hydroxy-oxo groups contrast with NT5’s nitro group and tryptanthrin’s dione structure. These differences influence electronic properties and bioactivity. For example, nitro groups (as in NT5) may enhance cytotoxicity but reduce solubility.

- Synthetic Efficiency: Microwave-assisted synthesis () achieves high yields (up to 89%) for 6-arylimino derivatives, whereas esterification () requires controlled conditions to avoid side reactions.

Bioactivity :

- Anticancer Potential: highlights indoloquinazoline derivatives (e.g., 2d–2g) with apoptosis-inducing activity via mitochondrial pathways. Compound A’s hydroxy group may mimic the 8-hydroxy substituent in 2g, which enhances pro-apoptotic effects.

- Bioavailability : ’s ADME predictions for Compound 2 (a tryptanthrin derivative) suggest methyl ester groups improve membrane permeability, a trait likely shared by Compound A.

Broader Structural Analogues

- Indolo[3,2-b]carbazoles (): These feature a carbazole core but share synthetic versatility with indoloquinazolines. Their 6,12-di(hetero)aryl substitutions allow regioselective modifications, unlike Compound A’s oxygenated substituents.

- Indoloquinolizines (–8): Structurally distinct (quinolizine instead of quinazoline core) but share fused indole systems. These compounds often exhibit alkaloid-like bioactivity, differing from quinazoline-based targets.

Q & A

Basic: What are the common synthetic routes for preparing this compound and its derivatives?

Answer:

The compound can be synthesized via condensation reactions involving indole precursors and quinazoline intermediates. A widely used method involves reacting substituted isatin derivatives with methyl esters of carboxylic acids under acidic or microwave-assisted conditions. For example:

- Microwave-assisted synthesis : KF-Al₂O₃ catalyzed reactions between isatin-3-arylimines and isatoic anhydrides in N,N-dimethylacetamide yield high-purity products with regioselectivity (e.g., 93–94% yields) .

- Oxidative dehydrogenation : In-situ oxidation of tetrahydroindolo-carbazole precursors using iodine or other oxidants generates the fused indoloquinazoline core .

Characterization typically involves NMR, IR, and elemental analysis for purity validation .

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) determines absolute configuration and intermolecular interactions. For example, triclinic space groups (e.g., P1) with unit cell parameters (a = 7.02 Å, β = 96.7°) have been reported, revealing hydrogen-bonding networks critical for stability .

Basic: What biological activities are associated with this compound?

Answer:

- Anti-inflammatory : Inhibits 5-lipoxygenase (IC₅₀ = 10 µM in human whole blood), reducing leukotriene synthesis via Nrf2/HO-1 pathways .

- Anticancer : Induces apoptosis in non-small cell lung cancer (NSCLC) cells by modulating topoisomerase II and autophagy pathways .

- Antimicrobial : Disrupts indoleamine 2,3-dioxygenase (IDO2) activity (IC₅₀ = 5–17 µM), impairing microbial tryptophan metabolism .

Advanced: How do structural modifications influence bioactivity?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) at the 6- or 12-positions enhance antiproliferative activity by increasing electrophilicity and DNA intercalation .

- Side-chain functionalization : Adding dimethylaminoethyl groups improves topoisomerase II inhibition (e.g., 7-((2-(dimethylamino)ethyl)amino derivatives, IC₅₀ = 0.8 µM in leukemia cells) .

- QSAR studies : 3D-QSAR models using Catalyst software correlate steric/electronic parameters (e.g., logP, HOMO-LUMO gaps) with antileishmanial activity .

Advanced: How does the crystal structure inform reactivity and stability?

Answer:

- Hydrogen bonding : Intramolecular C–H···O interactions (D···A = 3.42 Å) stabilize the fused bicyclic system, reducing susceptibility to hydrolysis .

- Packing effects : Monoclinic (P21/n) and triclinic (P1) crystal systems exhibit π-π stacking (3.5–4.0 Å), enhancing photostability and solid-state reactivity .

- Torsional angles : Distortions in the indoloquinazoline core (e.g., C6–C15–C16 = 108.6°) correlate with solvent-accessible surface area, affecting solubility .

Advanced: How to address discrepancies in reported IC₅₀ values across studies?

Answer:

- Assay variability : Differences in cell lines (e.g., NSCLC vs. leukemia) and assay conditions (e.g., serum concentration, incubation time) can alter IC₅₀. Normalize data using reference standards like doxorubicin .

- Metabolic interference : Contradictions in anti-inflammatory IC₅₀ may arise from varying levels of endogenous antioxidants (e.g., glutathione) in whole blood vs. isolated enzymes .

- Computational validation : Molecular docking (AutoDock Vina) and MD simulations reconcile discrepancies by modeling compound-target interactions under different physiological conditions .

Advanced: What computational approaches elucidate its mechanism of action?

Answer:

- DFT calculations : GIAO-DFT predicts NMR chemical shifts (δ = 120–160 ppm for aromatic carbons), validating experimental spectra and tautomeric forms .

- Cyclic voltammetry : Redox potentials (E₁/₂ = −0.75 V vs. Ag/AgCl) identify electron-deficient regions prone to nucleophilic attack, guiding derivatization strategies .

- Molecular dynamics : Simulations of topoisomerase II binding (ΔG = −9.2 kcal/mol) reveal key residues (e.g., Lys454) for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.